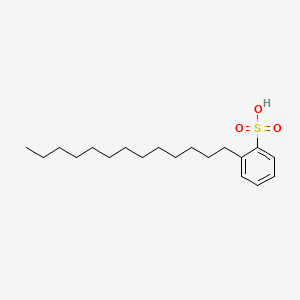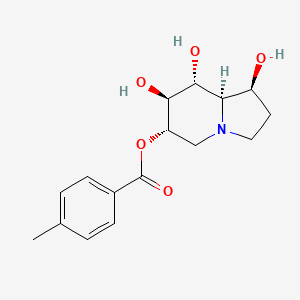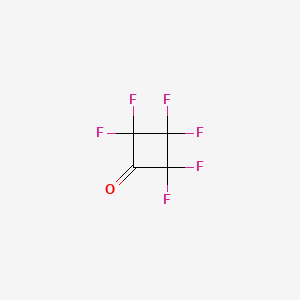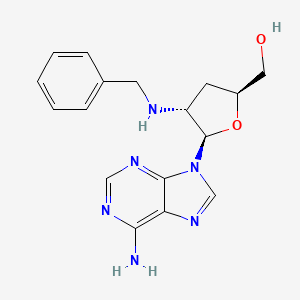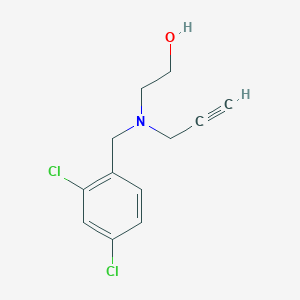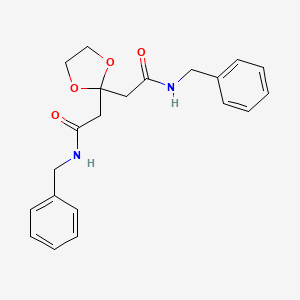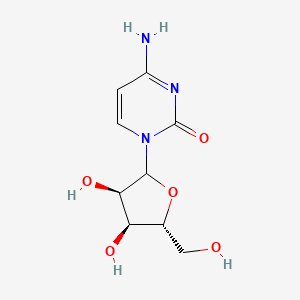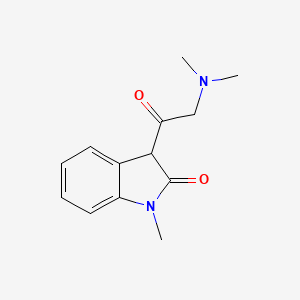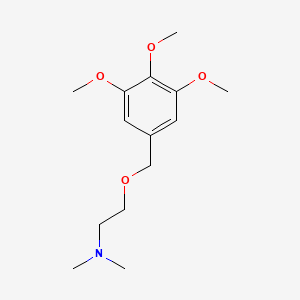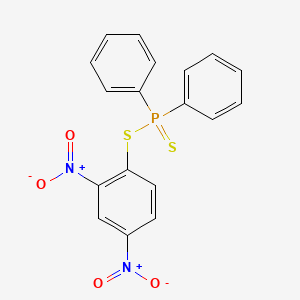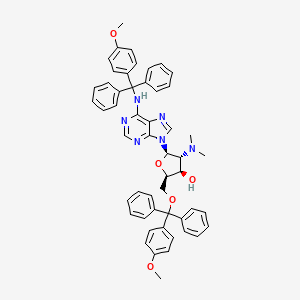
beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta(c)pyran-1-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl: is a complex organic compound with the molecular formula C25H38O12 and a molecular weight of 530.56 g/mol . This compound is characterized by its unique structure, which includes a glucopyranoside moiety and a cyclopenta©pyran ring system. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
The synthesis of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with readily available starting materials such as glucose and cyclopentadiene derivatives.
Glycosylation: The glucose derivative undergoes glycosylation to form the glucopyranoside moiety.
Cyclization: The cyclopentadiene derivative is then cyclized to form the cyclopenta©pyran ring system.
Coupling: The glucopyranoside and cyclopenta©pyran intermediates are coupled under specific reaction conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as chromatography and crystallization.
化学反応の分析
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glucopyranoside moiety, releasing glucose and the aglycone part of the molecule.
科学的研究の応用
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying glycosylation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
作用機序
The mechanism of action of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl can be compared with other similar compounds, such as :
Ajugol: Another glucopyranoside with a similar structure but different biological activities.
Loganic Acid: A compound with a similar cyclopenta©pyran ring system but different functional groups.
Geniposidic Acid: A related compound with a glucopyranoside moiety and known for its medicinal properties.
These comparisons highlight the unique structural features and biological activities of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
83889-89-8 |
|---|---|
分子式 |
C15H24O8 |
分子量 |
332.35 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(7-hydroxy-4-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl)oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H24O8/c1-6-5-21-14(10-7(6)2-3-8(10)17)23-15-13(20)12(19)11(18)9(4-16)22-15/h5,7-20H,2-4H2,1H3/t7?,8?,9-,10?,11-,12+,13-,14?,15+/m1/s1 |
InChIキー |
WTAMLWRKDUICLU-GZVQKPGOSA-N |
異性体SMILES |
CC1=COC(C2C1CCC2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
CC1=COC(C2C1CCC2O)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


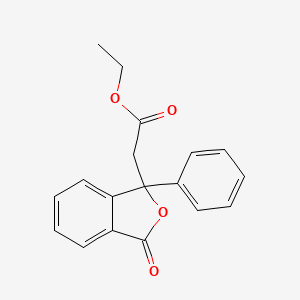
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
